1,4-dimethyl-1H-pyrazole-3-sulfonamide
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Overview
Description
1,4-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a sulfonamide group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.
Scientific Research Applications
1,4-dimethyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
Target of Action
1,4-Dimethylpyrazole-3-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides .
Mode of Action
Sulfonamides, including 1,4-Dimethylpyrazole-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria . This disruption prevents the bacteria from replicating, thereby inhibiting their growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed in body tissues . They are primarily excreted in the urine .
Result of Action
The result of the action of 1,4-Dimethylpyrazole-3-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying .
Action Environment
The action of 1,4-Dimethylpyrazole-3-sulfonamide can be influenced by various environmental factors. For instance, soil organic matter, total nitrogen, pH, and texture have been found to be important environmental factors for the efficiency of 3,4-dimethylpyrazole phosphate, a related compound
Biochemical Analysis
Biochemical Properties
1,4-Dimethylpyrazole-3-sulfonamide is a sulfur-containing pyrazole derivative . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure . The structural diversity of pyrazoles is due to their ability to undergo nucleophilic and electrophilic substitution reactions .
Cellular Effects
Preliminary studies suggest that pyrazole derivatives may have a wide range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-dimethyl-1H-pyrazole-3-sulfonamide can be synthesized through various synthetic routes. One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction typically occurs under acidic or basic conditions, and the choice of solvent can significantly impact the yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-dimethylpyrazole-3-sulfonamide often involves multi-step processes that include the preparation of intermediate compounds. These processes are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations. Green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are increasingly being adopted in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles. These products are often used as intermediates in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylpyrazole-4-sulfonamide
- 1,4-Dimethylpyrazole-5-sulfonamide
- 1,4-Dimethylpyrazole-3-carboxamide
Uniqueness
1,4-dimethyl-1H-pyrazole-3-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonamide group at position 3 enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,4-dimethylpyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIIRGHZVNPLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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